Isoindoline-4-carbaldehyde hydrochloride
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Overview
Description
Isoindoline-4-carbaldehyde hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoindoline-4-carbaldehyde hydrochloride can be synthesized through several synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Isoindoline-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include isoindoline-4-carboxylic acid (from oxidation), isoindoline-4-methanol (from reduction), and various substituted isoindoline derivatives (from substitution reactions).
Scientific Research Applications
Isoindoline-4-carbaldehyde hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoindoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of isoindoline-4-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar structural features and reactivity.
Indole-3-carbaldehyde: Another compound with an indole ring structure, known for its biological activities.
Phthalimide: A compound with a similar isoindoline core, used in various chemical and pharmaceutical applications.
Uniqueness
Isoindoline-4-carbaldehyde hydrochloride is unique due to its specific functional group (aldehyde) and its hydrochloride salt form, which can influence its solubility and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2,3-dihydro-1H-isoindole-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C9H9NO.ClH/c11-6-8-3-1-2-7-4-10-5-9(7)8;/h1-3,6,10H,4-5H2;1H |
InChI Key |
KZFQUBKAWRWUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C=O.Cl |
Origin of Product |
United States |
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